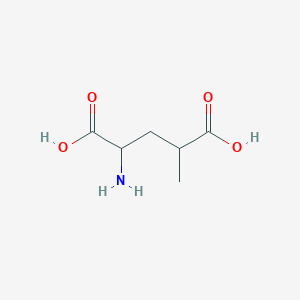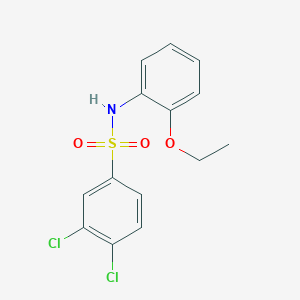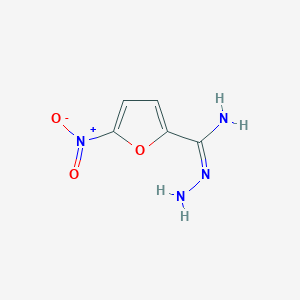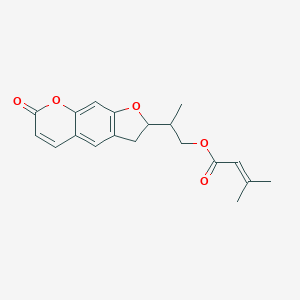![molecular formula C20H29N3O5 B228742 4-[5-(dimethylamino)pent-1-enyl]-N,N-dimethyl-3,5-diphenyl-2-prop-2-enylcyclohexan-1-amine CAS No. 14028-80-9](/img/structure/B228742.png)
4-[5-(dimethylamino)pent-1-enyl]-N,N-dimethyl-3,5-diphenyl-2-prop-2-enylcyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[5-(dimethylamino)pent-1-enyl]-N,N-dimethyl-3,5-diphenyl-2-prop-2-enylcyclohexan-1-amine, also known as U-47700, is a synthetic opioid analgesic drug that was first synthesized in the 1970s. It has gained popularity in recent years due to its potent analgesic effects and ease of synthesis. However, its use has been associated with numerous adverse effects, including addiction, respiratory depression, and death. Despite its risks, U-47700 has been the subject of extensive scientific research due to its potential therapeutic applications.
Mechanism of Action
4-[5-(dimethylamino)pent-1-enyl]-N,N-dimethyl-3,5-diphenyl-2-prop-2-enylcyclohexan-1-amine acts as a selective agonist of the μ-opioid receptor, which is responsible for mediating the analgesic effects of opioids. It also has affinity for the δ-opioid receptor, which may contribute to its analgesic effects. The activation of these receptors leads to the inhibition of neurotransmitter release, resulting in the suppression of pain signals.
Biochemical and Physiological Effects:
4-[5-(dimethylamino)pent-1-enyl]-N,N-dimethyl-3,5-diphenyl-2-prop-2-enylcyclohexan-1-amine has been shown to have potent analgesic effects, similar to those of morphine. It has also been shown to produce sedation, respiratory depression, and euphoria. However, its use has been associated with numerous adverse effects, including addiction, respiratory depression, and death.
Advantages and Limitations for Lab Experiments
4-[5-(dimethylamino)pent-1-enyl]-N,N-dimethyl-3,5-diphenyl-2-prop-2-enylcyclohexan-1-amine has been used extensively in laboratory experiments due to its potent analgesic effects and ease of synthesis. However, its use has been associated with numerous adverse effects, including addiction, respiratory depression, and death. Therefore, caution should be exercised when using 4-[5-(dimethylamino)pent-1-enyl]-N,N-dimethyl-3,5-diphenyl-2-prop-2-enylcyclohexan-1-amine in laboratory experiments.
Future Directions
Future research on 4-[5-(dimethylamino)pent-1-enyl]-N,N-dimethyl-3,5-diphenyl-2-prop-2-enylcyclohexan-1-amine should focus on its potential therapeutic applications, particularly in the treatment of pain. This includes the development of safer and more effective analogs of 4-[5-(dimethylamino)pent-1-enyl]-N,N-dimethyl-3,5-diphenyl-2-prop-2-enylcyclohexan-1-amine that have a lower risk of adverse effects. Additionally, research should be conducted on the long-term effects of 4-[5-(dimethylamino)pent-1-enyl]-N,N-dimethyl-3,5-diphenyl-2-prop-2-enylcyclohexan-1-amine use, including its potential for addiction and respiratory depression. Finally, efforts should be made to educate the public on the risks associated with 4-[5-(dimethylamino)pent-1-enyl]-N,N-dimethyl-3,5-diphenyl-2-prop-2-enylcyclohexan-1-amine use and to develop effective strategies for preventing its abuse.
Synthesis Methods
4-[5-(dimethylamino)pent-1-enyl]-N,N-dimethyl-3,5-diphenyl-2-prop-2-enylcyclohexan-1-amine is synthesized through a multistep process that involves the reaction of cyclohexanone with 4-chlorobutyryl chloride to form 4-chlorobutyrophenone. This intermediate is then reacted with dimethylamine and sodium cyanoborohydride to form the N,N-dimethylaminoethyl derivative. The final step involves the reaction of the N,N-dimethylaminoethyl derivative with diphenylacetylene in the presence of palladium on carbon to form 4-[5-(dimethylamino)pent-1-enyl]-N,N-dimethyl-3,5-diphenyl-2-prop-2-enylcyclohexan-1-amine.
Scientific Research Applications
4-[5-(dimethylamino)pent-1-enyl]-N,N-dimethyl-3,5-diphenyl-2-prop-2-enylcyclohexan-1-amine has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to have potent analgesic effects, similar to those of morphine, but with a lower risk of respiratory depression. This makes it an attractive alternative to traditional opioid analgesics for the treatment of pain.
properties
CAS RN |
14028-80-9 |
|---|---|
Molecular Formula |
C20H29N3O5 |
Molecular Weight |
430.7 g/mol |
IUPAC Name |
4-[5-(dimethylamino)pent-1-enyl]-N,N-dimethyl-3,5-diphenyl-2-prop-2-enylcyclohexan-1-amine |
InChI |
InChI=1S/C30H42N2/c1-6-16-27-29(32(4)5)23-28(24-17-10-7-11-18-24)26(21-14-9-15-22-31(2)3)30(27)25-19-12-8-13-20-25/h6-8,10-14,17-21,26-30H,1,9,15-16,22-23H2,2-5H3 |
InChI Key |
OSKINBOKJRREOW-UHFFFAOYSA-N |
SMILES |
CN(C)CCCC=CC1C(CC(C(C1C2=CC=CC=C2)CC=C)N(C)C)C3=CC=CC=C3 |
Canonical SMILES |
CN(C)CCCC=CC1C(CC(C(C1C2=CC=CC=C2)CC=C)N(C)C)C3=CC=CC=C3 |
synonyms |
2-Allyl-4-[5-(dimethylamino)-1-pentenyl]-N,N-dimethyl-3,5-diphenylcyclohexanamine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-ethyl-N'-[(Z)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]quinoline-4-carbohydrazide](/img/structure/B228667.png)
![2-[2-[(2E)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B228669.png)

![N-(2-{4-[(3-bromophenyl)carbonyl]piperazin-1-yl}ethyl)-N'-(4-butylphenyl)ethanediamide](/img/structure/B228676.png)
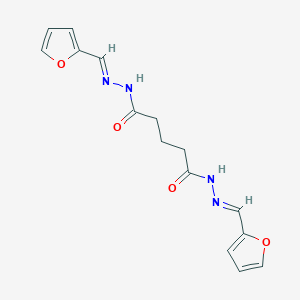
![1-(1-Adamantyl)-4-[(4-fluoro-3-methoxyphenyl)sulfonyl]piperazine](/img/structure/B228691.png)
